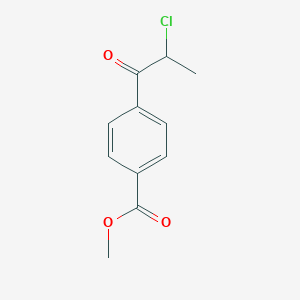
Methyl 4-(2-chloropropanoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropropanoyl)benzoic Acid Methyl Ester is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol. This compound is an intermediate in the synthesis of cysteine protease inhibitors. It is a white solid that is soluble in dichloromethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Chloropropanoyl)benzoic Acid Methyl Ester can be synthesized through the esterification of 4-(2-Chloropropanoyl)benzoic acid with methanol in the presence of an acid catalyst. . The reaction conditions typically involve heating the mixture under reflux with a strong acid such as sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Chloropropanoyl)benzoic Acid Methyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloropropanoyl)benzoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of 4-(2-Chloropropanoyl)benzoic acid and methanol.
Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: 4-(2-Chloropropanoyl)benzoic acid and methanol.
Substitution: Various derivatives depending on the nucleophile used, such as amides or thioesters.
Aplicaciones Científicas De Investigación
4-(2-Chloropropanoyl)benzoic Acid Methyl Ester is primarily used as an intermediate in the synthesis of cysteine protease inhibitors. These inhibitors have significant applications in medicinal chemistry, particularly in the development of treatments for diseases such as cancer, arthritis, and parasitic infections. Additionally, this compound is used in organic synthesis as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloropropanoyl)benzoic Acid Methyl Ester involves its conversion to active cysteine protease inhibitors. These inhibitors function by binding to the active site of cysteine proteases, thereby preventing the proteolytic activity of these enzymes. This inhibition is crucial in regulating various biological processes, including apoptosis, immune response, and protein degradation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloropropanoyl)benzoic Acid: The parent acid of the ester.
4-(2-Bromopropanoyl)benzoic Acid Methyl Ester: A similar compound with a bromine atom instead of chlorine.
4-(2-Chloropropanoyl)phenyl Acetate: An ester with a phenyl acetate group instead of a benzoic acid methyl ester group.
Uniqueness
4-(2-Chloropropanoyl)benzoic Acid Methyl Ester is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of cysteine protease inhibitors. The presence of the 2-chloropropanoyl group provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
methyl 4-(2-chloropropanoyl)benzoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)10(13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3 |
Clave InChI |
YJUXFQPYIDYECV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







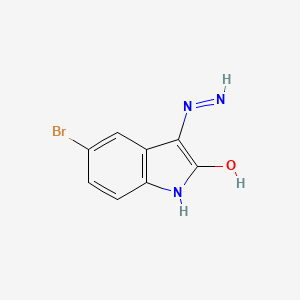
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
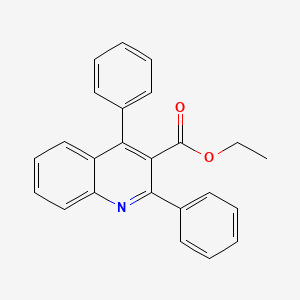
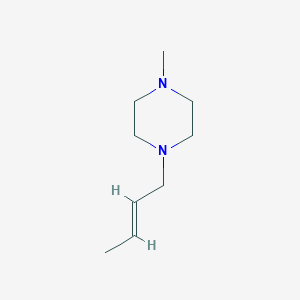

![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
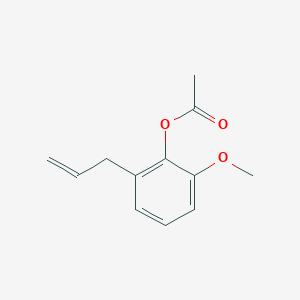
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
